Human Eosinophil Peroxidase (EPX) Inhibition: Comparative IC50 Data Against MPO and LPO
5-Bromo-2,3-dichloroaniline demonstrates measurable inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination activity assay using tyrosine as substrate [1]. The same compound exhibits substantially weaker inhibition of myeloperoxidase (MPO) with an IC50 of 42,000 nM in a cellular neutrophil assay, and weak inhibition of lactoperoxidase (LPO) [2]. While direct head-to-head data for regioisomeric comparators (e.g., 4-bromo-2,3-dichloroaniline) against EPX are not available in the public domain, the differential activity profile across peroxidase isoforms suggests that the 5-bromo substitution pattern contributes to target selectivity [3].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | EPX IC50: 360 nM; MPO IC50: 42,000 nM |
| Comparator Or Baseline | Internal comparator: MPO (IC50 42,000 nM) and LPO (activity data available) |
| Quantified Difference | 117-fold selectivity for EPX over MPO based on IC50 ratio |
| Conditions | Human EPX bromination activity assay; tyrosine substrate; 10 min incubation; MPO assay in human neutrophils with PMA induction, 3 min incubation |
Why This Matters
The 117-fold differential between EPX and MPO inhibition indicates that the 5-bromo-2,3-dichloro substitution pattern confers measurable target selectivity, which is relevant for researchers developing EPX-targeted therapeutics for eosinophil-associated inflammatory conditions.
- [1] BindingDB BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 360 nM for human EPX bromination activity. Bristol Myers Squibb / ChEMBL curation. View Source
- [2] BindingDB BDBM50554035. Affinity Data: IC50 4.20E+4 nM for PMA-induced MPO in human neutrophils. ChEMBL curated. View Source
- [3] ChEMBL Database. CHEMBL4790231: Bioactivity data for 5-Bromo-2,3-dichloroaniline against peroxidase targets. View Source
